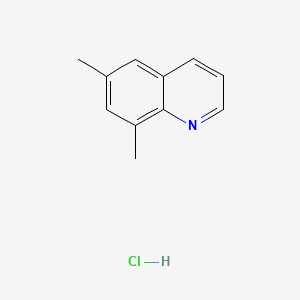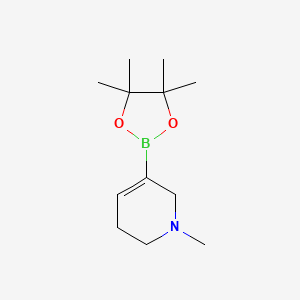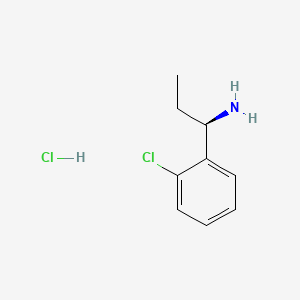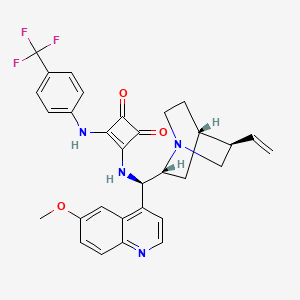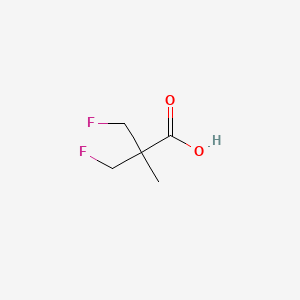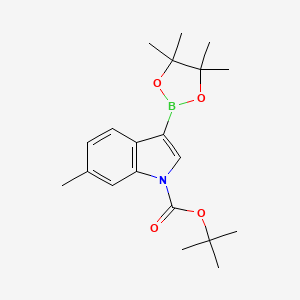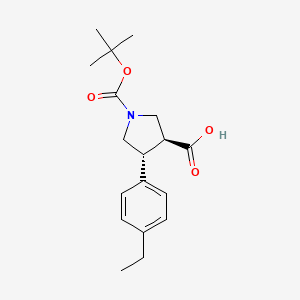
2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole, commonly referred to as PPO, is a synthetic compound with a wide range of applications in scientific research. PPO has been used for various purposes including organic synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Therapeutic Potency and Medicinal Chemistry 1,3,4-Oxadiazole derivatives, including compounds with structures related to 2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole, have been extensively studied for their therapeutic potential. These compounds exhibit a wide range of bioactivities due to their effective binding with enzymes and receptors through multiple weak interactions. The structural feature of the 1,3,4-oxadiazole ring facilitates these interactions, making these derivatives valuable in the treatment of various ailments. Research highlights include their use as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral agents, among other applications (Verma et al., 2019).
Synthesis and Pharmacology Recent advances in the synthesis and pharmacological study of 1,3,4-oxadiazole and its derivatives underscore the significant interest in this heterocyclic compound. These derivatives are known for their favorable physical, chemical, and pharmacokinetic properties, which enhance their pharmacological activity. The literature from the last few years indicates a burgeoning interest in oxadiazole derivatives, showcasing their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities (Wang et al., 2022).
Antitubercular Activity A focused study on the antitubercular activity of 1,3,4-oxadiazole derivatives, including those with structural similarity to 2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole, has shown promising results. Specific derivatives have demonstrated in vitro efficacy against various mycobacteria strains, including drug-resistant strains, highlighting the potential of these compounds in the development of new antitubercular agents (Asif, 2014).
Biological Activities of Oxadiazole Derivatives The diverse biological activities of oxadiazole derivatives further illustrate the versatility of this heterocyclic scaffold. Coumarin and oxadiazole derivatives, including the 1,3,4-oxadiazole ring, have been shown to exhibit a wide range of pharmacological properties. These include antimicrobial, anticancer, anti-inflammatory, and antiparasitic activities, underscoring the potential of these compounds in drug development and therapeutic applications (Jalhan et al., 2017).
Propriétés
IUPAC Name |
2-piperidin-4-yl-5-pyrazin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-3-12-4-2-8(1)10-15-16-11(17-10)9-7-13-5-6-14-9/h5-8,12H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGUSEWCMYUIES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676572 |
Source


|
| Record name | 2-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole | |
CAS RN |
1207175-56-1 |
Source


|
| Record name | 2-[5-(4-Piperidinyl)-1,3,4-oxadiazol-2-yl]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


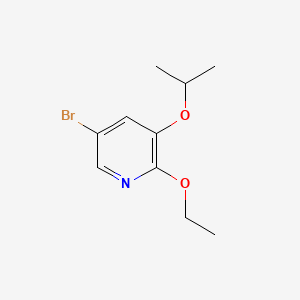

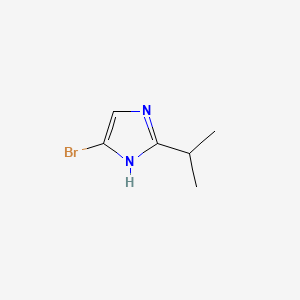
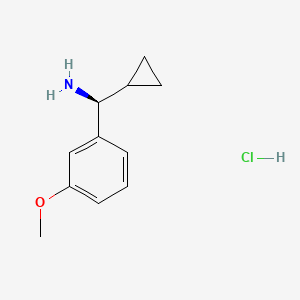
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)
